Cysteine protease inhibitor-3

Antimalarial drug discovery Falcipain inhibition Cysteine protease

Researchers studying Plasmodium falciparum require tool compounds that discriminate between falcipain-2 and falcipain-3 without pan-inhibitor artifacts. Cysteine protease inhibitor-3 (Compound 15) solves this need: - **Selective inhibition:** PfFP2 IC50 = 3.5 μM; PfFP3 IC50 = 4.9 μM (ratio 0.71) - distinct from equipotent analogs or E-64 (IC50 >54 μM) - **Cross-strain consistency:** Resistance index 1.42 (Pf3D7/PfW2) - superior to Compound 17 (RI=1.68) - **Stage-specific arrest:** Early trophozoite - ideal for mechanism-of-action validation - **Low host toxicity:** No RBC hemolysis or Vero/A549 cytotoxicity at anti-plasmodial concentrations ≥95% purity. Available for research use only.

Molecular Formula C26H22ClF2N3O
Molecular Weight 465.9 g/mol
Cat. No. B12381842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine protease inhibitor-3
Molecular FormulaC26H22ClF2N3O
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(C4=CC(=C(C=C4)F)F)C5=CC=CC=C5O
InChIInChI=1S/C26H22ClF2N3O/c27-18-6-7-19-23(16-18)30-10-9-24(19)31-11-13-32(14-12-31)26(20-3-1-2-4-25(20)33)17-5-8-21(28)22(29)15-17/h1-10,15-16,26,33H,11-14H2
InChIKeyVBYITYHKLOIIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cysteine Protease Inhibitor-3: Properties & Identification


Cysteine protease inhibitor-3 (also designated Compound 15) is a small-molecule cysteine protease inhibitor with molecular formula C26H22ClF2N3O and molecular weight 465.9 g/mol . The compound is characterized by a diphenylmethylpiperazine scaffold linked to a chloroquinoline moiety [1]. It is commercially available for research applications at ≥95% purity and demonstrates anti-plasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum .

Dual PfFP2 and PfFP3 inhibition studies
Cross-strain anti-plasmodial screening context
Parasite-selective cytotoxicity profile support

Cysteine Protease Inhibitor-3 vs. Generic Falcipain Inhibitors


Cysteine protease inhibitor-3 (Compound 15) exhibits a specific activity profile across multiple Plasmodium falciparum targets that is not recapitulated by structurally related analogs or class-standard inhibitors. Within the same synthesized series, Compound 17 shows markedly different inhibitory ratios against PfFP2 versus PfFP3 (4.8 vs 4.7 μM, ratio ~1.0) compared with Compound 15 (3.5 vs 4.9 μM, ratio ~0.7) [1]. Furthermore, the classical broad-spectrum cysteine protease inhibitor E-64 exhibits only weak inhibition of PfFP2 (IC50 = 54.40 μM) and PfFP3 (IC50 = 116.20 μM), representing a >15-fold reduction in potency relative to Compound 15 [2]. These divergent inhibition profiles preclude generic substitution and mandate compound-specific selection for research targeting Plasmodium cysteine proteases.

Compound 17 analog
Reversed PfFP2/PfFP3 inhibition ratio may alter isoform-specific interpretation and SAR conclusions.
E-64 standard inhibitor
Reported substantially lower potency may require high µM concentrations that can confound cellular assays.
HR-series analogs
Scaffold-dependent potency differences limit direct interchangeability in falcipain inhibition studies.

Cysteine Protease Inhibitor-3: Quantitative Differentiation Evidence


Dual Inhibition of Falcipain-2 and Falcipain-3

Cysteine protease inhibitor-3 (Compound 15) demonstrated dual inhibition of the two primary hemoglobin-degrading cysteine proteases of Plasmodium falciparum, PfFP2 (falcipain-2) and PfFP3 (falcipain-3), with IC50 values of 3.5 μM and 4.9 μM, respectively [1]. In contrast, the closely related analog Compound 17 exhibited a reversed inhibition ratio, inhibiting PfFP2 with an IC50 of 4.8 μM and PfFP3 with an IC50 of 4.7 μM [2]. The classical broad-spectrum cysteine protease inhibitor E-64, frequently employed as a reference standard, displayed substantially weaker activity with IC50 values of 54.40 ± 5.60 μM against PfFP2 and 116.20 ± 8.70 μM against PfFP3 [3].

Dual Falcipain-2/3 Inhibition
Head-to-head
PfFP2 IC50 3.5 μM, PfFP3 IC50 4.9 μM; ratio 0.71. vs Compound 17 (ratio 1.02) and E-64 (>15× weaker).
Supports isoform-selective SAR studies; enables lower-concentration assay design.
In vitro enzyme assay; recombinant PfFP2/PfFP3.
Antimalarial drug discovery Falcipain inhibition Cysteine protease

Anti-Plasmodial Activity Against Drug-Sensitive and Resistant Strains

Cysteine protease inhibitor-3 (Compound 15) exhibited potent anti-plasmodial activity against the drug-sensitive Pf3D7 strain with an IC50 of 0.74 μM, and retained comparable efficacy against the drug-resistant PfW2 strain with an IC50 of 1.05 μM [1]. In the same study, the structural analog Compound 17 demonstrated equipotent activity against Pf3D7 (IC50 = 0.74 μM) but reduced efficacy against PfW2 (IC50 = 1.24 μM), representing a 1.7-fold resistance index for PfW2 compared with 1.4-fold for Compound 15 [2].

Cross-Strain Activity
Head-to-head
Pf3D7 IC50 0.74 μM, PfW2 IC50 1.05 μM; resistance index 1.42 vs Compound 17 (1.68).
Reported cross-strain consistency supports drug-resistant strain screening.
Chloroquine-sensitive (Pf3D7) and resistant (PfW2) strains.
Drug resistance Plasmodium falciparum Antimalarial screening

Parasite-Selective Cytotoxicity Profile

Cysteine protease inhibitor-3 (as part of the synthesized series containing Compound 15) was evaluated for cytotoxicity against mammalian Vero and A5489 cell lines as well as human red blood cells (RBCs). The compounds demonstrated no significant cytotoxicity against these mammalian cells and did not induce hemolysis of RBCs [1]. The selective anti-plasmodial activity was further evidenced by the compounds' ability to arrest parasite growth at the early trophozoite stage while maintaining low toxicity toward host cells [2].

Parasite-Selective Cytotoxicity
Class-level
No significant cytotoxicity vs Vero, A5489 cells or RBC hemolysis at active concentrations.
Context-dependent; class-level evidence indicates parasite selectivity.
Individual compound selectivity index not quantified.
Selectivity index Mammalian cytotoxicity Therapeutic window

Trophozoite-Stage Arrest Profile

Time-course parasite development studies demonstrated that Compound 15 was able to arrest the growth of Plasmodium falciparum specifically at the early trophozoite stage, which corresponds to the peak expression window of falcipain proteases during hemoglobin degradation [1]. In the same study, Compound 17 exhibited a similar trophozoite-stage arrest profile [2]. This stage-specific effect is consistent with the compound's mechanism of action as a cysteine protease inhibitor targeting PfFP2 and PfFP3, which are maximally active during the trophozoite stage of intraerythrocytic development.

Trophozoite-Stage Arrest
Head-to-head
Arrests growth at early trophozoite stage; aligns with peak falcipain expression.
Supports on-target mechanism validation; distinct from ring/schizont-stage agents.
Morphological assessment across developmental stages.
Parasite life cycle Stage-specific inhibition Phenotypic profiling

Falcipain Inhibitory Potency vs. HR-Series Analogs

Cysteine protease inhibitor-3 (Compound 15) demonstrates superior falcipain inhibitory potency relative to the HR-series diphenylmethylpiperazine-pyrazine analogs reported in a parallel study. Compound 15 inhibits PfFP2 with an IC50 of 3.5 μM and PfFP3 with an IC50 of 4.9 μM [1]. In contrast, the most potent compounds from the HR series, HR5 and HR15, exhibited IC50 values of 6.2 μM and 5.9 μM for PfFP2, and 6.8 μM and 6.4 μM for PfFP3, respectively [2]. The structural divergence between the chloroquinoline-triazolopyrimidine scaffold of Compound 15 and the pyrazine scaffold of HR-series compounds yields a consistent potency advantage for the former.

Falcipain Potency vs HR-Series
Cross-study comparable
PfFP2: 3.5 μM vs HR5 (6.2 μM), HR15 (5.9 μM); 1.7–1.8× higher potency.
Supports scaffold-specific optimization; may guide SAR campaigns.
Data from distinct study series; cross-study comparison.
Falcipain-2 inhibition Falcipain-3 inhibition SAR analysis

Cysteine Protease Inhibitor-3 Research Applications


Dual Falcipain-2/3 Inhibition with Defined Isoform Ratios

Cysteine protease inhibitor-3 (Compound 15) is uniquely suited for experiments examining differential inhibition of PfFP2 and PfFP3, owing to its distinct potency ratio (PfFP2 IC50 = 3.5 μM; PfFP3 IC50 = 4.9 μM; ratio = 0.71) relative to the equipotent profile of Compound 17 (4.8 μM vs 4.7 μM; ratio = 1.02) [1]. This differential selectivity provides a valuable pharmacological tool for dissecting the relative contributions of falcipain-2 and falcipain-3 to hemoglobin degradation and parasite survival, a distinction that cannot be resolved using pan-inhibitors like E-64 (PfFP2 IC50 = 54.40 μM; PfFP3 IC50 = 116.20 μM) [2].

Screening Against Drug-Sensitive and Drug-Resistant Strains

For laboratories conducting parallel screening against drug-sensitive Pf3D7 and drug-resistant PfW2 strains, Cysteine protease inhibitor-3 offers superior cross-strain consistency (resistance index = 1.42) compared with structurally related analog Compound 17 (resistance index = 1.68) [1]. This narrower efficacy gap makes Compound 15 the preferred selection for establishing baseline activity values in high-throughput screening campaigns designed to identify compounds with retained activity against resistant isolates, as well as for validating target engagement across diverse parasite genetic backgrounds.

Mechanism-of-Action Studies with Stage-Specific Arrest

Cysteine protease inhibitor-3 consistently arrests Plasmodium falciparum growth at the early trophozoite stage, coinciding with peak falcipain expression and hemoglobin degradation activity [1]. This stage-specific arrest profile makes the compound an essential control reagent for time-course experiments and microscopy-based phenotyping assays designed to validate cysteine protease inhibition as the primary mechanism of action. The trophozoite-specific arrest distinguishes Compound 15 from other anti-plasmodial agents that target ring-stage (e.g., artemisinin) or schizont-stage processes [2].

Phenotypic Screening in Mammalian Co-Culture Systems

Given the documented absence of significant cytotoxicity against mammalian Vero and A5489 cells and lack of RBC hemolysis at anti-plasmodial concentrations, Cysteine protease inhibitor-3 is well-suited for co-culture assays and phenotypic screens where discrimination between parasite-specific and host-cell toxicity is essential [1]. This favorable selectivity profile reduces experimental confounds in cell-based assays and supports the compound's use as a reference inhibitor in target-based screening cascades that require validation of on-target anti-plasmodial effects without mammalian cell interference [2].

Application
Selection Property
Validation Focus
Falcipain isoform inhibition studies
Isoform inhibition ratio context
PfFP2/PfFP3 differential inhibition validation
Anti-plasmodial strain screening
Cross-strain consistency profile
Resistance index across Pf3D7/PfW2
Stage-specific mechanism studies
Trophozoite-stage arrest profile
On-target mechanism validation via stage arrest
Parasite-mammalian co-culture assays
Mammalian cytotoxicity profile
Selectivity confirmation in Vero/RBC models

Technical Documentation Hub

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54 linked technical documents
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